2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through multiple synthetic pathways. Common methods include:
Knoevenagel Condensation: This involves the reaction of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in the presence of a base such as piperidine.
Diazo-Coupling Reaction: This method involves the coupling of benzothiazole derivatives with diazonium salts at low temperatures.
Biginelli Reaction: A multicomponent reaction that combines urea, aldehydes, and β-keto esters to form the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated reagents to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane at ambient temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated reagents in the presence of a base like triethylamine.
Major Products
Oxidation: Substituted benzoxazoles and benzothiazoles.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted derivatives depending on the halogenated reagent used.
Scientific Research Applications
2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-tubercular properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in microbial cell wall synthesis, leading to inhibition of growth and proliferation.
Pathways Involved: It interferes with the biosynthesis pathways of essential cellular components, disrupting normal cellular functions and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
- 4-(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)-N,N-dimethylaniline
- N-(6-chlorobenzo[d]thiazol-2-yl)acetamide
Uniqueness
2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique fused heterocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C27H20N2O3S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H20N2O3S/c1-14-9-10-19-18(12-14)24(30)21-23(17-7-5-4-6-8-17)29(26(31)25(21)32-19)27-28-22-16(3)11-15(2)13-20(22)33-27/h4-13,23H,1-3H3 |
InChI Key |
JPJLUCMPKGGNIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC5=C(C=C(C=C5S4)C)C)C6=CC=CC=C6 |
Origin of Product |
United States |
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